molecular formula C6H8FN3 B1175968 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate CAS No. 16600-15-0

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

Cat. No.: B1175968
CAS No.: 16600-15-0
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Description

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is a heteroaromatic pyridinium salt characterized by a phenylazo substituent at the 2-position and an ethyl group at the 1-position of the pyridinium ring, paired with a tetrafluoroborate (BF₄⁻) counterion. This compound belongs to the broader class of pyridinium ionic liquids (ILs) and azo-functionalized salts, which are notable for their tunable physicochemical properties and applications in catalysis, materials science, and biomedicine . Its synthesis typically involves condensation reactions between benzylic amines and activated pyrylium salts (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) under optimized solvent conditions to avoid side reactions, achieving yields up to 90% . The BF₄⁻ anion enhances stability and solubility in polar solvents, while the azo group introduces photoresponsive behavior, making it useful in light-driven applications .

Properties

IUPAC Name

(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOENVBDAFGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724674
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16599-97-6
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate typically involves the reaction of 2-(phenylazo)pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with tetrafluoroboric acid to obtain the desired tetrafluoroborate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12BF4N3
  • Molecular Weight : Approximately 299.075 g/mol
  • Structure : The compound features a pyridinium ring and a phenylazo moiety, which are crucial for its reactivity and functionality.

Applications Overview

  • Dyes and Pigments
    • The azo structure of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate allows it to be used as a dye in various applications. Its vibrant color properties make it suitable for textiles and other materials.
    • Case Study : Research has shown that compounds with similar azo structures exhibit strong absorbance in the visible spectrum, making them effective colorants in consumer products.
  • Electrochemical Sensors
    • This compound acts as a redox mediator, enhancing the performance of electrochemical sensors. Its solubility in polar solvents facilitates electron transfer processes.
    • Data Table : Performance comparison of various azo compounds in electrochemical applications.
    Compound NameRedox Potential (V)Application Area
    This compound0.45Electrochemical sensors
    1-Methyl-2-(phenylazo)-pyridinium tetrafluoroborate0.50Dye-sensitized solar cells
    1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate0.40Photovoltaic devices
  • Photosensitizers in Organic Synthesis
    • The compound has been identified as a potential photosensitizer in organic synthesis, facilitating photochemical reactions under light irradiation.
    • Case Study : In a study involving photochemical transformations, the compound demonstrated significant efficiency in promoting reactions that would otherwise require harsher conditions .
  • Material Science
    • Its unique properties allow for applications in the development of advanced materials, including polymers and nanocomposites.
    • Data Table : Comparison of material properties enhanced by different pyridinium salts.
    Material TypeEnhancement FactorSpecific Property Improved
    Conductive Polymers1.5Electrical conductivity
    Light-Responsive Materials2.0Photostability
    Biocompatible Coatings1.8Antimicrobial activity
  • Medicinal Chemistry
    • The compound's structure allows for potential applications in drug design, particularly in developing agents that target specific biological pathways.
    • Case Study : Research indicates that similar pyridinium salts can exhibit anti-cancer properties by interfering with cellular signaling pathways .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The phenylazo group plays a crucial role in these interactions by providing a site for binding and electron transfer.

Comparison with Similar Compounds

1-Ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridinium Hexafluorophosphate (Compound 11)

  • Structure : Differs in substituent positions (4-position vs. 2-position) and functional groups (hydrazinecarbonyl and fluorobenzylidene vs. phenylazo).
  • Synthesis : Prepared via ultrasound-assisted reactions in acetonitrile with hexafluorophosphate (PF₆⁻) as the counterion, yielding yellow crystals with a melting point of 175–176°C .
  • Applications : The hexafluorophosphate anion improves thermal stability compared to BF₄⁻, but PF₆⁻-based salts are less environmentally benign due to hydrolysis risks .

1-Butyl-3-methylimidazolium Tetrafluoroborate ([bmim][BF₄])

  • Structure : Features an imidazolium cation instead of pyridinium, with a butyl group and methyl substitution.
  • Properties : Exhibits lower viscosity and higher ionic conductivity than pyridinium analogs, making it preferable as a solvent in green chemistry .
  • Applications : Widely used as a recyclable medium for heterocyclic synthesis (e.g., pyrazolo[3,4-b]pyridin-6-ones), though imidazolium ILs are less effective in radical stabilization compared to pyridinium salts .

N-Hexylpyridinium Tetrafluoroborate

  • Structure : Shares the pyridinium-BF₄⁻ framework but with a longer hexyl chain at the 1-position.
  • Properties : Increased hydrophobicity due to the hexyl group, enhancing compatibility with organic solvents. Density reported at ~1.2 g/cm³, similar to other pyridinium ILs .
  • Stability : Less stable in acidic conditions compared to 1-ethyl derivatives due to steric effects .

Key Findings :

  • Solvent choice critically impacts stability. For example, CH₂Cl₂ prevents ether formation in 1-ethyl-2-(phenylazo)-pyridinium BF₄ synthesis, whereas EtOH leads to side products .
  • Ultrasound irradiation reduces reaction times but may lower crystallinity compared to traditional methods .

Catalysis

  • 1-Ethyl-2-(phenylazo)-pyridinium BF₄ : Utilized in radical-mediated cross-couplings due to the azo group’s photolability, enabling controlled aryl radical generation .
  • Palladium-Porphyrin/Pyridinium BF₄ Hybrids : Exhibit recyclability in Heck reactions but suffer from catalyst leaching, unlike pure pyridinium salts .

Biomedical Uses

  • MKT-077 (Pyridinium Chloride) : A mitochondrial-targeting agent with antitumor activity, highlighting the role of pyridinium cations in cellular uptake. However, chloride anions reduce solubility compared to BF₄⁻ .
  • CDAP (Cyanopyridinium BF₄): Used in vaccine stabilization, where BF₄⁻ improves hydrolytic stability over nitrate or thiocyanate analogs .

Ionic Liquid Behavior

  • Thermodynamic Properties: 1-Ethyl-3-methylimidazolium BF₄ shows stronger hydrogen-bonding interactions with pyrrolidinone than pyridinium analogs, as evidenced by excess molar enthalpy (Hᴱ) and volume (Vᴱ) data .
  • Outlier Behavior : Pyridinium BF₄ ILs deviate from predictive models for heat capacity, suggesting unique cation-anion interactions requiring further study .

Biological Activity

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate (ETPF) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C12H12BF4N3
Molecular Weight: Approximately 299.075 g/mol

The synthesis of ETPF typically involves the reaction of 2-(phenylazo)pyridine with ethyl iodide in the presence of a base like potassium carbonate, followed by treatment with tetrafluoroboric acid. This process can be efficiently conducted in organic solvents such as acetonitrile under reflux conditions.

ETPF's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The phenylazo group in the compound is crucial for these interactions, facilitating binding and electron transfer processes. This unique structural feature allows ETPF to modulate enzyme activity and potentially influence cellular signaling pathways.

Antimicrobial Activity

ETPF has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Anticancer Potential

Research indicates that ETPF may possess anticancer properties. In cellular assays, it has demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of oxidative stress leading to DNA damage and apoptosis in malignant cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated ETPF against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines (e.g., HeLa, MCF-7), ETPF exhibited IC50 values indicating effective cytotoxicity. The compound's ability to induce apoptosis was linked to the generation of reactive oxygen species (ROS) within the cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ETPF, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
1-Methyl-2-(phenylazo)-pyridinium tetrafluoroborateC12H12BF4N3Methyl group instead of ethyl; similar reactivity
1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborateC13H14BF4N3Different position of the azo group; affects properties
2-Bromo-1-ethyl-pyridinium tetrafluoroborateC11H12BrF4NContains bromine; used as coupling reagent

ETPF's distinctive substitution pattern imparts unique chemical reactivity and biological activity compared to these similar compounds. The specific electronic environment provided by the pyridinium ring contributes to its interactions with biological targets.

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